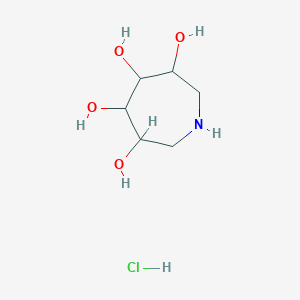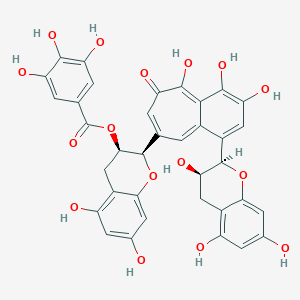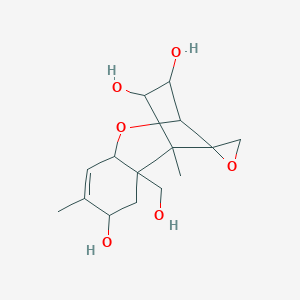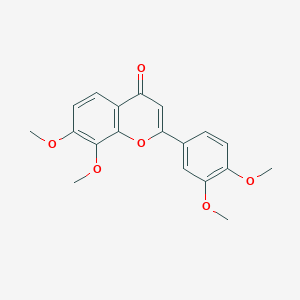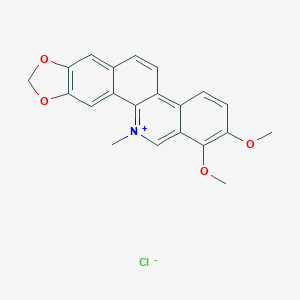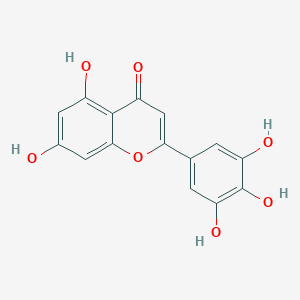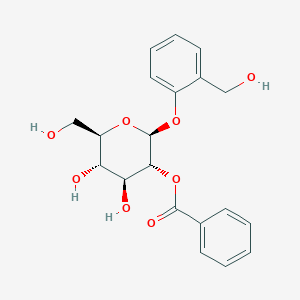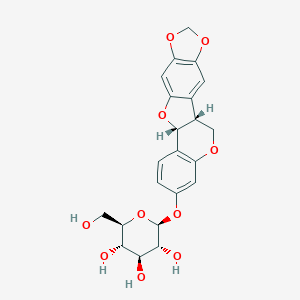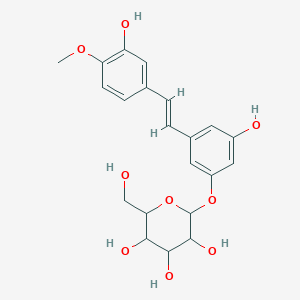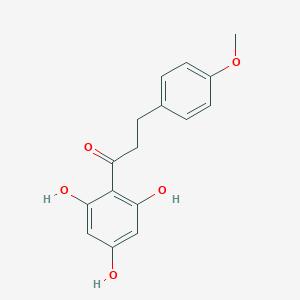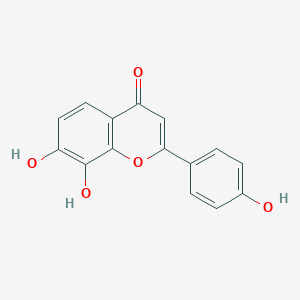
7,8,4'-Trihydroxyflavone
Overview
Description
7,8,4’-Trihydroxyflavone is a naturally occurring flavonoid compound found in various plants. It belongs to the flavone class and is known for its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. This compound has garnered significant interest in scientific research due to its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 7,8,4’-Trihydroxyflavone is the enzyme tyrosinase . Tyrosinase plays an essential role in the production of melanin, a pigment found in most organisms .
Mode of Action
7,8,4’-Trihydroxyflavone interacts with tyrosinase through a combination of van der Waals forces and hydrogen bonding . It strongly inhibits the oxidation of l-DOPA by tyrosinase . The inhibitory mechanism is determined to be reversible and non-competitive .
Biochemical Pathways
7,8,4’-Trihydroxyflavone affects the melanogenesis pathway by inhibiting tyrosinase, a key enzyme in this pathway . This results in a decrease in melanin production. The compound can also chelate with copper ions and form a complex with tyrosinase .
Pharmacokinetics
It is known that flavonoids like 7,8,4’-trihydroxyflavone have low bioavailability . The plasma half-life of similar compounds in mice is less than 30 minutes .
Result of Action
The inhibition of tyrosinase by 7,8,4’-Trihydroxyflavone leads to a decrease in melanin production . This can have applications in the medical, cosmetic, and food industries, where control of pigmentation is desired .
Action Environment
The action of 7,8,4’-Trihydroxyflavone can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the binding of the compound to tyrosinase . .
Biochemical Analysis
Biochemical Properties
7,8,4’-Trihydroxyflavone has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit the oxidation of l-DOPA by tyrosinase, a key enzyme involved in the production of melanin . This interaction is characterized by a strong inhibitory effect, with an IC50 value of 10.31 ± 0.41 μM .
Cellular Effects
In cellular models, 7,8,4’-Trihydroxyflavone has demonstrated antioxidant and anti-inflammatory activities . It has also been found to act as a potent and selective small-molecule agonist of the tropomyosin receptor kinase B (TrkB), the main signaling receptor of the neurotrophin brain-derived neurotrophic factor (BDNF) .
Molecular Mechanism
The molecular mechanism of action of 7,8,4’-Trihydroxyflavone involves its interaction with key signaling molecules. It has been found to modulate key signaling molecules involved in the initiation of cancer cell proliferation, invasion, and metastasis, including JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin pathways .
Temporal Effects in Laboratory Settings
It has been found to strongly inhibit the oxidation of l-DOPA by tyrosinase, indicating a potential long-term effect on cellular function .
Metabolic Pathways
It has been found to modulate key signaling molecules involved in various biochemical reactions .
Transport and Distribution
It has been found to interact with various enzymes and proteins, suggesting that it may be transported and distributed via these interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,4’-Trihydroxyflavone typically involves the use of starting materials such as 2-hydroxyacetophenone and 4-hydroxybenzaldehyde. The synthetic route generally follows these steps:
Condensation Reaction: The initial step involves the condensation of 2-hydroxyacetophenone with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide to form chalcone.
Cyclization: The chalcone undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the flavone structure.
Hydroxylation: The final step involves the hydroxylation of the flavone at the 7, 8, and 4’ positions using reagents such as hydrogen peroxide and a suitable catalyst.
Industrial Production Methods
Industrial production of 7,8,4’-Trihydroxyflavone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
7,8,4’-Trihydroxyflavone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone to its corresponding dihydroflavone.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the flavone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized flavone derivatives.
Reduction: Dihydroflavone and related reduced compounds.
Substitution: Various substituted flavones with different functional groups.
Scientific Research Applications
7,8,4’-Trihydroxyflavone has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid chemistry and reaction mechanisms.
Biology: The compound is investigated for its antioxidant and anti-inflammatory properties, which are relevant in cellular and molecular biology studies.
Medicine: Research focuses on its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Industry: It is explored for use in cosmetics and skincare products due to its potential skin-whitening and anti-aging properties.
Comparison with Similar Compounds
Similar Compounds
Apigenin: 4’,5,7-Trihydroxyflavone, known for its anti-cancer and anti-inflammatory properties.
Luteolin: 3’,4’,5,7-Tetrahydroxyflavone, recognized for its antioxidant and anti-inflammatory effects.
Quercetin: 3,3’,4’,5,7-Pentahydroxyflavone, widely studied for its cardiovascular and anti-cancer benefits.
Uniqueness
7,8,4’-Trihydroxyflavone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities, particularly its potent neuroprotective effects through the activation of the TrkB pathway.
Properties
IUPAC Name |
7,8-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(18)10-5-6-11(17)14(19)15(10)20-13/h1-7,16-17,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCIUNMVLYBADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350983 | |
| Record name | 7,8,4'-trihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147711-26-0 | |
| Record name | 7,8,4'-trihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 7,8,4'-Trihydroxyflavone impact IL-4 production in T cells?
A1: Research indicates that this compound significantly reduces the production of Interleukin-4 (IL-4) in activated T cells. [] This effect is observed in both murine and human T cell models stimulated with various activators. [] The mechanism involves the suppression of IL-4 mRNA expression, indicating transcriptional control. [] Specifically, this compound appears to inhibit the nuclear expression of transcription factors crucial for IL-4 gene activation, including NF-ATc1, c-Jun, and c-Maf. []
Q2: Does this compound interact with tyrosinase, and if so, how?
A2: Yes, studies demonstrate that this compound acts as a potent inhibitor of tyrosinase, an enzyme crucial for melanin production. [] This inhibition is characterized as reversible and non-competitive, suggesting that this compound doesn't directly compete with the substrate for the active site. [] Spectroscopic analyses reveal that this compound can chelate copper ions present in the tyrosinase active site and form a complex with the enzyme. [] This interaction alters tyrosinase conformation and its microenvironment. []
Q3: Can we predict the 13C NMR chemical shifts of related compounds like 8-Hydroxyflavone using data from this compound?
A3: Yes, researchers have successfully employed empirical prediction tools to determine the 13C NMR chemical shifts of 8-Hydroxyflavone using data from this compound and other related flavonoids. [] This approach involves using previously established chemical shift data for structurally similar compounds to predict the shifts in the target molecule. [] This method provides a valuable tool for quickly assessing the 13C NMR spectra of various hydroxylated flavonoids, including those not readily found in nature. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


